molecular formula C15H21N3O3 B5236268 4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine

4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine

Cat. No.: B5236268
M. Wt: 291.35 g/mol
InChI Key: GYNFYPPYBHQMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and morpholine rings may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Nitro-5-(piperidin-1-yl)phenyl]pyridine
  • 4-[2-Nitro-5-(piperidin-1-yl)phenyl]benzene
  • 4-[2-Nitro-5-(piperidin-1-yl)phenyl]piperidine

Uniqueness

4-[2-Nitro-5-(piperidin-1-yl)phenyl]morpholine is unique due to the presence of both a morpholine and a piperidine ring, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

4-(2-nitro-5-piperidin-1-ylphenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-18(20)14-5-4-13(16-6-2-1-3-7-16)12-15(14)17-8-10-21-11-9-17/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNFYPPYBHQMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.